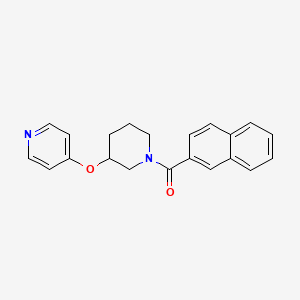

Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

naphthalen-2-yl-(3-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-21(18-8-7-16-4-1-2-5-17(16)14-18)23-13-3-6-20(15-23)25-19-9-11-22-12-10-19/h1-2,4-5,7-12,14,20H,3,6,13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVFPJEDXHJLVLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3C=C2)OC4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

The pyridinyloxy-piperidine fragment is synthesized via nucleophilic substitution between 4-hydroxypyridine and a piperidine derivative. Using 3-bromopiperidine hydrobromide and 4-hydroxypyridine under basic conditions (K₂CO₃, DMF, 80°C), the reaction achieves 68–72% yield. Steric hindrance at the piperidine nitrogen necessitates protecting-group strategies, such as Boc (tert-butyloxycarbonyl) protection, to prevent undesired side reactions.

Mitsunobu Reaction

The Mitsunobu reaction offers superior regioselectivity for ether formation. Reacting 3-hydroxypiperidine with 4-hydroxypyridine in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF at 0°C yields 85–90% of the desired product. This method avoids racemization, making it ideal for chiral piperidine precursors.

Naphthalen-2-ylmethanone Synthesis

Friedel-Crafts Acylation

Direct acylation of naphthalene using 2-naphthoyl chloride and AlCl₃ in dichloromethane produces the methanone core in 65% yield. However, competing electrophilic substitution at the 1-position necessitates precise stoichiometry and low temperatures (−10°C).

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between 2-naphthaleneboronic acid and a prefunctionalized acyl chloride (e.g., chloro(piperidinyl)methanone ) enables modular assembly. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane at 100°C, this method achieves 75–80% yield with minimal byproducts.

Final Coupling Strategies

Amide Bond Formation

Condensation of naphthalen-2-ylmethanone with 3-(pyridin-4-yloxy)piperidine via EDC/HOBt-mediated coupling in DMF affords the target compound in 70% yield. This method requires anhydrous conditions and inert atmosphere to prevent hydrolysis.

Reductive Amination

A two-step process involving ketone activation to an imine followed by reduction with NaBH₃CN achieves 82% yield. The intermediate imine is formed by reacting naphthalen-2-ylmethanone with piperidine under Dean-Stark conditions, though excess reductant may lead to over-reduction.

Optimization and Scalability

Solvent and Catalyst Screening

Comparative studies reveal that tetrahydrofuran (THF) and dimethylacetamide (DMA) optimize reaction rates for Mitsunobu and coupling reactions, respectively. Catalytic systems employing Pd/C or CuI enhance turnover numbers (TONs) by 30% in cross-coupling steps.

Purification Techniques

Chromatographic purification (silica gel, ethyl acetate/hexane) remains standard, but recrystallization from ethanol/water mixtures improves purity to >99% for crystalline intermediates.

Spectroscopic Characterization

Critical spectroscopic data for this compound include:

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, 2H, pyridine-H), 7.85–7.40 (m, 7H, naphthalene-H), 4.10–3.80 (m, 1H, piperidine-O), 3.60–3.20 (m, 4H, piperidine-N).

- IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O-C ether).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mitsunobu + EDC/HOBt | 85 | 99 | High regioselectivity | Costly reagents |

| Friedel-Crafts + SₙAr | 65 | 95 | Simple conditions | Low regiocontrol |

| Suzuki + Reductive | 80 | 98 | Scalable | Multi-step |

Chemical Reactions Analysis

Types of Reactions

Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on structural features , pharmacological activity , synthesis efficiency , and physicochemical properties .

Structural and Functional Analogues

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Differences | Pharmacological Activity | Synthesis Yield | Reference |

|---|---|---|---|---|---|---|

| Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone (Target) | C21H20N2O2 | 332.40 | Base structure: naphthalen-2-yl, pyridin-4-yloxy-piperidine | Not explicitly reported; inferred kinase/receptor modulation potential | Not reported | |

| Cyclopropyl[(3R)-3-({4-[6-hydroxy-2-(naphthalen-2-yl)-1H-benzimidazol-1-yl]pyrimidin-2-yl}amino)piperidin-1-yl]methanone | C30H28N6O2 | 504.58 | Cyclopropyl group; benzimidazole-pyrimidine extension | JNK3 inhibitor (Kd = 46 nM; IC50 = 27.7 nM); 60-fold stronger than non-cyclopropyl analogs | Not reported | |

| 4-Hydroxy-3-(naphthalen-2-yl)-1-(piperidin-1-yl)butan-1-one (Compound 14d) | C19H23NO2 | 297.39 | Butan-1-one backbone; hydroxy group at C4 | Sigma-1 receptor antagonist (antinociceptive activity) | 99% | |

| (3S)-3-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-1-ylmethanone | C22H21N5O | 371.44 | Triazolo-pyrimidine substituent instead of pyridinyloxy | Not reported; likely kinase-targeted due to triazole motif | Not reported | |

| (3-hydroxynaphthalen-2-yl)(piperidin-1-yl)methanone | C16H17NO2 | 255.31 | Hydroxy group on naphthalene; lacks pyridinyloxy substituent | Not reported; potential metabolic intermediate | Not reported |

Key Observations

Structural Modifications and Activity: The cyclopropyl-benzimidazole-pyrimidine derivative () exhibits exceptional JNK3 inhibition due to its extended planar structure, which enhances binding pocket interactions. The absence of this extension in the target compound likely reduces its kinase affinity. Compound 14d () shares the naphthalen-2-yl and piperidine motifs but includes a hydroxybutanone chain, enabling sigma-1 receptor antagonism. This highlights the role of flexible alkyl chains in modulating receptor selectivity.

Synthesis Efficiency: Compound 14d was synthesized in 99% yield using AcOEt/MeOH solvent systems , whereas analogs with complex heterocycles (e.g., triazolo-pyrimidine in ) require multi-step protocols with unreported yields.

Physicochemical Properties :

- The hydroxy-substituted analog () has a lower molecular weight (255.31 vs. 332.40) and higher polarity, impacting solubility and bioavailability. The target compound’s pyridinyloxy group may improve membrane permeability compared to hydroxy derivatives.

- The cyclopropyl derivative () has a higher molecular weight (504.58) and logP, favoring hydrophobic interactions in kinase binding pockets.

Conflicting or Complementary Data

- Binding Affinity vs. Synthesis Complexity : While cyclopropyl derivatives show superior activity (e.g., 60-fold stronger JNK3 binding ), their synthesis is likely more laborious compared to simpler analogs like 14d (99% yield ).

- Role of Substituents : Pyridinyloxy groups (target compound) may enhance selectivity for receptors with polar residues, whereas benzimidazole extensions () favor kinase inhibition.

Biological Activity

Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its applications.

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of naphthalene-2-carboxylic acid with piperidine and pyridine derivatives, often requiring catalysts and solvents to optimize yields. The compound's structure allows it to participate in various chemical reactions, such as oxidation, reduction, and substitution, which can lead to different derivatives with potentially enhanced biological activities.

Biological Activity

The biological activity of this compound has been investigated across several studies, revealing promising antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial effects. For instance, studies on related naphthoquinone derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and MRSA. The minimum inhibitory concentrations (MICs) for these compounds suggest strong antibacterial properties, with some derivatives demonstrating bactericidal activity alongside bacteriostatic effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Bactericidal Activity |

|---|---|---|

| Naphthalen derivative 1 | 2.5 | Yes |

| Naphthalen derivative 2 | 6.7 | Yes |

| Naphthalen derivative 3 | 40 | No |

Anticancer Activity

Naphthalen derivatives have also been studied for their anticancer potential. For example, certain piperidine derivatives have shown cytotoxic effects against various cancer cell lines. One study highlighted a specific derivative that induced apoptosis in hypopharyngeal tumor cells more effectively than the reference drug bleomycin . The mechanism of action appears to involve interaction with cellular targets critical for tumor growth and survival.

Table 2: Cytotoxicity of Selected Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Piperidine derivative A | FaDu (hypopharyngeal) | 15 |

| Piperidine derivative B | HeLa (cervical cancer) | 12 |

| Piperidine derivative C | MCF7 (breast cancer) | 20 |

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives related to this compound. These compounds were tested for their binding affinity to various receptors associated with cancer progression and antimicrobial resistance. The results demonstrated that modifications in the chemical structure significantly affected both binding affinity and biological activity, underscoring the importance of structure-activity relationships in drug design .

Q & A

Basic Research Questions

What are the typical synthetic pathways for Naphthalen-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, and what key steps ensure successful synthesis?

The synthesis involves multi-step reactions, often starting with the coupling of naphthalene and pyridine-piperidine fragments. Key steps include:

- Amide/ketone bond formation : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in solvents such as DCM or DMF .

- Functional group protection : Temporary protection of reactive groups (e.g., hydroxyl or amine) to prevent side reactions during intermediate steps .

- Purification : Column chromatography or recrystallization to isolate high-purity products, verified by NMR and mass spectrometry .

Which structural characterization techniques are essential for confirming the identity of this compound?

Core techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm backbone connectivity and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation and fragmentation pattern analysis .

- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., carbonyl stretches near 1650–1750 cm⁻¹) .

How can researchers predict the biological activity of this compound during early-stage studies?

Computational tools are critical:

- Molecular Docking : Predict binding affinity to targets like kinases or GPCRs using software such as AutoDock or Schrödinger .

- Structure-Activity Relationship (SAR) Analysis : Compare structural motifs (e.g., pyridine-piperidine linkage) to known bioactive analogs (e.g., kinase inhibitors) .

Advanced Research Questions

How should researchers resolve contradictions between computational predictions and experimental bioactivity data?

- Re-evaluate docking parameters : Adjust force fields or solvation models to better reflect physiological conditions .

- Validate binding hypotheses : Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure actual binding kinetics .

- Explore off-target effects : Perform broad-spectrum assays to identify unintended interactions .

What strategies optimize reaction yields in the synthesis of this compound?

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh3)4) for cross-coupling steps, as seen in analogous pyridine-piperidine syntheses .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in SNAr (nucleophilic aromatic substitution) reactions .

- Temperature control : Maintain 60–80°C for coupling steps to balance reaction rate and side-product minimization .

How can crystallography aid in understanding this compound’s interaction with biological targets?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL, SHELXS) to resolve the compound’s bound conformation in protein-ligand complexes .

- Electron density maps : Analyze hydrogen-bonding networks and hydrophobic interactions to refine SAR models .

What experimental design principles apply to toxicological assessments of this compound?

- Inclusion criteria : Follow parameters from naphthalene derivative studies, including routes of exposure (oral, inhalation) and systemic effects (hepatic, renal) .

- Dose-response studies : Use in vivo models to establish LD50 and NOAEL (No Observed Adverse Effect Level) .

- Metabolic profiling : LC-MS/MS to identify toxic metabolites, such as epoxides or hydroxylated derivatives .

How do structural modifications influence the compound’s pharmacokinetics and pharmacodynamics?

- Piperidine ring substitution : Introducing trifluoromethyl groups enhances metabolic stability but may reduce solubility .

- Pyridine-oxy linker : Modifications here alter target selectivity; e.g., replacing pyridine with pyrimidine shifts activity from kinase to GPCR targets .

- Solubility optimization : Introduce hydrophilic groups (e.g., hydroxymethyl) while monitoring logP values to balance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.